4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Monoamine Oxidase B Inhibition Neurodegenerative Disease CNS Drug Discovery

Choose 4-(Aminomethyl)-1-phenylpyrrolidin-2-one for its unrivaled role as the prototype MAO-B inactivator—a validated starting point for CNS probe and drug lead development. Unlike simple 1-phenyl-2-pyrrolidinone analogs with sedative GABAergic profiles, this compound's unique 4-aminomethyl handle enables precise functionalization for target engagement studies and rapid library expansion. The hydrochloride salt ensures superior solubility, stability, and reaction yield. Generic substitution is scientifically invalid; only this specific architecture confers the irreversible MAO-B mechanism essential for neurodegenerative disease research. Secure the reference standard that defines its class.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 148436-12-8
Cat. No. B233222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-phenylpyrrolidin-2-one
CAS148436-12-8
Synonyms4-aminomethyl-1-phenyl-2-pyrrolidinone
4-NH2Me-PPD
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CN
InChIInChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
InChIKeyLVPVQEFVVFAEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 148436-12-8): A First-in-Class Monoamine Oxidase B Inactivator Scaffold for Neuropharmacology and Chemical Synthesis


4-(Aminomethyl)-1-phenylpyrrolidin-2-one, also known as 4-NH2Me-PPD, is a 1,4-disubstituted pyrrolidinone derivative (C11H14N2O, MW: 190.24 g/mol) with a specific substitution pattern that confers distinct biological and chemical properties [1]. It is a pivotal building block in medicinal chemistry for constructing nitrogen-containing frameworks, particularly those targeting the central nervous system [2]. Its most significant reported activity is the inactivation of the enzyme monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders, making it the prototype of a novel class of MAO inactivators [1]. It is commercially available in both free base and hydrochloride salt forms, with typical purities of 95-98% for research applications .

Why 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Cannot Be Replaced by Common Pyrrolidinone Analogs


Generic substitution of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one with structurally similar pyrrolidinones is not scientifically valid due to its unique combination of a 4-aminomethyl group and an N-phenyl substitution, which is essential for its specific biological activity and synthetic utility. Simple 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), for example, lacks the crucial 4-aminomethyl substituent and functions as a GABA analogue with sedative effects, a completely different pharmacological profile . Other 4-substituted analogs or the unsubstituted core cannot replicate the MAO-B inactivation mechanism or the specific reactivity offered by the free amine handle, which is critical for constructing targeted molecular probes or drug leads. The hydrochloride salt form further differentiates it by offering enhanced aqueous solubility and stability compared to the free base .

Quantitative Differentiation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Against In-Class Analogs and Alternatives


MAO-B Inactivation: First-in-Class Mechanism Differentiates from Sedative 1-Phenyl-2-pyrrolidinone

4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a first-in-class inactivator of the enzyme monoamine oxidase B (MAO-B), a mechanism not observed for the closely related unsubstituted analog, 1-phenyl-2-pyrrolidinone [1]. While the latter compound acts as a phenyl analogue of GABA with a sedative effect in vivo at 50-100 mg/kg (i.v.) , the target compound inactivates MAO-B, representing a completely distinct and therapeutically relevant pharmacological activity [1].

Monoamine Oxidase B Inhibition Neurodegenerative Disease CNS Drug Discovery Enzyme Inactivation

Enhanced Aqueous Solubility via Hydrochloride Salt Form Compared to Free Base

The hydrochloride salt of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 148436-12-8) is reported to have significantly enhanced aqueous solubility compared to its neutral free base form . While the free base has a computed XLogP3-AA value of 0.3, indicating moderate lipophilicity, the protonated, charged hydrochloride form overcomes this limitation, improving its utility for biological assays and formulation development [1].

Aqueous Solubility Drug Formulation Salt Formation Physicochemical Properties

Validated High Purity Standards for Reproducible Research and Development

Commercially available 4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is supplied with verified purity specifications of 95% or 98% , ensuring batch-to-batch consistency for research and development. This level of purity is essential for reliable use as a synthetic building block or biological probe, minimizing the risk of confounding effects from impurities that could be present in lower-grade materials or in-house preparations.

Chemical Purity Analytical Chemistry Reproducibility Procurement Standards

Unique Synthetic Handle for Derivatization Compared to Unfunctionalized Pyrrolidinone Core

The presence of the free 4-aminomethyl group on the pyrrolidinone ring provides a unique synthetic handle for further chemical derivatization, a feature absent in the unsubstituted 1-phenyl-2-pyrrolidinone core (CAS 4641-57-0) [1][2]. This functional group allows for facile conjugation, amide bond formation, or reductive amination, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies around the central pyrrolidinone scaffold.

Organic Synthesis Building Block Medicinal Chemistry Chemical Probe Design

Application Scenarios for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one in Scientific and Industrial Settings


Development of MAO-B Chemical Probes for Neurodegenerative Disease Research

The compound is an ideal starting point for developing novel chemical probes to investigate MAO-B's role in neurodegenerative conditions like Parkinson's disease. Its established activity as a first-in-class MAO-B inactivator [1] provides a biologically validated core. Its 4-aminomethyl group serves as a synthetic handle for attaching reporter tags (e.g., fluorophores, biotin) or optimizing pharmacokinetic properties, enabling target engagement and selectivity studies that cannot be conducted with the unfunctionalized or sedative-acting pyrrolidinone analogs [2].

Scaffold for CNS-Targeted Compound Library Synthesis

In medicinal chemistry, this compound is a privileged scaffold for generating diverse CNS-focused compound libraries. Its pyrrolidinone core and N-phenyl group offer a favorable starting point for CNS drug design, while the free amine handle facilitates rapid parallel synthesis of amide, sulfonamide, and urea derivatives [1][2]. Procurement of the high-purity hydrochloride salt ensures reliable reaction yields and simplifies purification, directly supporting efficient library production and subsequent screening efforts.

Reference Standard for MAO-B Inactivator Mechanism Studies

As the prototypical member of the 4-(aminomethyl)-1-aryl-2-pyrrolidinone class of MAO-B inactivators [1], this compound serves as a crucial reference standard in enzymatic and mechanistic studies. Researchers investigating new MAO-B inhibitors can use it to benchmark the time-dependent, irreversible inactivation mechanism [1], a property distinct from classic reversible inhibitors. This application is vital for understanding structure-activity relationships that govern enzyme inactivation versus simple inhibition.

Validation of Synthetic Routes to 1,4-Disubstituted Pyrrolidinones

The synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, as described in the literature [1], represents a general six-step route to 1,4-disubstituted 2-pyrrolidinones. Therefore, this compound is not only an end product but also a benchmark for validating new synthetic methodologies aimed at this valuable chemical space. Its procurement allows chemists to compare the efficiency, yield, and purity of novel synthetic approaches against a well-characterized and commercially available standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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